molecular formula C21H21N3O5 B2896359 Methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-65-4

Methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2896359
CAS No.: 873571-65-4
M. Wt: 395.415
InChI Key: ZQGZOMZYMMEILQ-UHFFFAOYSA-N
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Description

Methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Biological Activity

Methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and interactions with various biological targets.

Chemical Structure and Properties

The compound has the following molecular formula: C21H21N3O5C_{21}H_{21}N_3O_5. Its structure features an indole core fused with a pyrano-pyridine system, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The following table summarizes relevant findings regarding its antiproliferative effects:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)14.8Induction of apoptosis and cell cycle arrest
HepG2 (Liver)18.3Inhibition of carbonic anhydrases
A549 (Lung)0.46Tubulin polymerization inhibition

Case Study: In an experimental setup involving the MCF-7 breast cancer cell line, the compound demonstrated significant antiproliferative activity with an IC50 value of 14.8 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometric analysis. Additionally, molecular docking studies indicated strong interactions with tubulin-binding sites, further supporting its role as a potential anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as carbonic anhydrases (hCA IX and hCA II), which are implicated in tumor growth and metastasis.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical aspect of its anticancer properties. Studies have confirmed that it activates apoptotic pathways in various cancer cell lines.
  • Cell Cycle Arrest : Flow cytometry results indicate that treatment with this compound leads to a significant arrest in the cell cycle at the G2/M phase, preventing further division of cancer cells.

Comparative Analysis with Other Indole Derivatives

To better understand the efficacy of this compound compared to other indole derivatives, a comparative analysis is presented below:

Compound NameIC50 (MCF-7)Mechanism
Methyl 2'-amino...14.8Apoptosis induction
Indole Derivative A12.0Tubulin inhibition
Indole Derivative B20.0Carbonic anhydrase inhibition

This comparison illustrates that while methyl 2'-amino... exhibits promising activity against MCF-7 cells, it is slightly less potent than some other derivatives but still demonstrates significant therapeutic potential.

Properties

IUPAC Name

methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-5-24-11(2)10-14-15(18(24)25)21(16(17(22)29-14)19(26)28-4)12-8-6-7-9-13(12)23(3)20(21)27/h6-10H,5,22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGZOMZYMMEILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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